(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Overview
Description
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: is a chemical compound that features a trifluoromethoxy group attached to the phenylalanine amino acid, which is further esterified with t-butyl. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester typically involves the following steps:
Starting Material Preparation: : The starting material, phenylalanine, is first protected using a suitable protecting group.
Trifluoromethoxylation: : The phenylalanine derivative undergoes trifluoromethoxylation to introduce the trifluoromethoxy group at the desired position.
Esterification: : The trifluoromethoxylated phenylalanine is then esterified with t-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The ester group can be reduced to yield the corresponding alcohol.
Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Amine oxides
Reduction: : Alcohols
Substitution: : Substituted trifluoromethoxy compounds
Scientific Research Applications
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological effects.
Comparison with Similar Compounds
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: can be compared with other similar compounds, such as:
Riluzole: : Another compound containing a trifluoromethoxy group, used in the treatment of amyotrophic lateral sclerosis (ALS).
Trifluoromethoxy-substituted phenylalanine derivatives: : These compounds share structural similarities but may differ in their functional groups and applications.
The uniqueness of This compound lies in its specific trifluoromethoxy group placement and its esterification, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCPDZVTYYOAN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660529 | |
Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921609-32-7 | |
Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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